molecular formula C9H10F2 B038633 1,3-Difluoro-5-(propan-2-yl)benzene CAS No. 117358-53-9

1,3-Difluoro-5-(propan-2-yl)benzene

Cat. No. B038633
M. Wt: 156.17 g/mol
InChI Key: DBJPSXMQULNSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-5-(propan-2-yl)benzene, also known as DFIPB, is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications.

Mechanism Of Action

1,3-Difluoro-5-(propan-2-yl)benzene works by undergoing a reaction with ROS, resulting in a change in its fluorescence properties. Specifically, when 1,3-Difluoro-5-(propan-2-yl)benzene reacts with ROS, it undergoes a process known as photoinduced electron transfer (PET), which causes a decrease in its fluorescence intensity. This change in fluorescence can be measured and used to quantify the amount of ROS present in a sample.

Biochemical And Physiological Effects

1,3-Difluoro-5-(propan-2-yl)benzene has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. This makes it a safe and useful tool for studying ROS in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,3-Difluoro-5-(propan-2-yl)benzene is its high sensitivity and selectivity for detecting ROS. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, 1,3-Difluoro-5-(propan-2-yl)benzene has some limitations, including its limited stability in solution and its sensitivity to pH changes. These limitations can make it challenging to use in certain experimental conditions.

Future Directions

There are several future directions for research involving 1,3-Difluoro-5-(propan-2-yl)benzene. One area of interest is the development of new fluorescent probes based on 1,3-Difluoro-5-(propan-2-yl)benzene that can detect other reactive species besides ROS. Another area of interest is the application of 1,3-Difluoro-5-(propan-2-yl)benzene in vivo, which would allow for the detection of ROS in living organisms and could have implications for the diagnosis and treatment of various diseases. Additionally, 1,3-Difluoro-5-(propan-2-yl)benzene could be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET) to provide more comprehensive information about biological systems.

Synthesis Methods

1,3-Difluoro-5-(propan-2-yl)benzene can be synthesized through a multi-step process involving the reaction of 2,6-difluorotoluene with propan-2-ol. The reaction is typically catalyzed by a strong acid such as sulfuric acid or trifluoromethanesulfonic acid. The resulting product is then purified through distillation or column chromatography.

Scientific Research Applications

1,3-Difluoro-5-(propan-2-yl)benzene has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause oxidative stress and damage to cells, leading to various diseases such as cancer, Alzheimer's, and Parkinson's. 1,3-Difluoro-5-(propan-2-yl)benzene has been shown to be highly sensitive and selective for detecting ROS, making it a promising tool for studying oxidative stress and developing new therapies for related diseases.

properties

CAS RN

117358-53-9

Product Name

1,3-Difluoro-5-(propan-2-yl)benzene

Molecular Formula

C9H10F2

Molecular Weight

156.17 g/mol

IUPAC Name

1,3-difluoro-5-propan-2-ylbenzene

InChI

InChI=1S/C9H10F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3

InChI Key

DBJPSXMQULNSML-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1)F)F

Canonical SMILES

CC(C)C1=CC(=CC(=C1)F)F

synonyms

Benzene, 1,3-difluoro-5-(1-methylethyl)- (9CI)

Origin of Product

United States

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